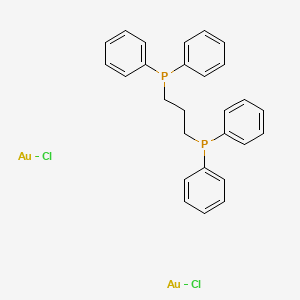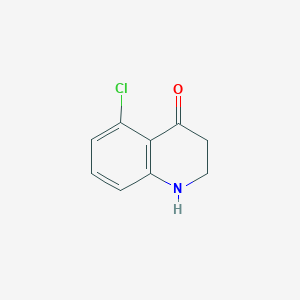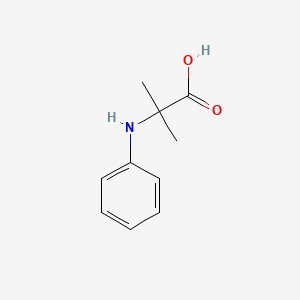
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through the reaction of dicyclohexylphosphine with 1,1-diphenyl-1-propene under inert conditions. The reaction typically requires a base such as potassium tert-butoxide and is carried out in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques and purification methods such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is primarily involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve palladium or nickel catalysts and are carried out under inert atmospheres. Common reagents include aryl halides, boronic acids, and organometallic reagents. The reactions are often performed in solvents such as toluene, THF, or dimethylformamide (DMF) at elevated temperatures .
Major Products Formed: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic reactions. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions .
- Biology : Employed in the modification of biomolecules for research purposes .
- Medicine : Utilized in the synthesis of pharmaceutical intermediates .
- Industry : Applied in the production of fine chemicals and materials .
Mécanisme D'action
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane functions as a ligand that coordinates with metal catalysts, such as palladium or nickel, to form active catalytic complexes. These complexes facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the catalytic complex, leading to efficient and selective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- vBRIDP
- tBuXPhos
- APhos
- MorDalphos
- RockPhos
Uniqueness: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane stands out due to its unique combination of steric and electronic properties, which provide high stability and reactivity in catalytic processes. Its ability to facilitate a wide range of cross-coupling reactions with high efficiency makes it a valuable ligand in organic synthesis .
Propriétés
IUPAC Name |
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPYCREGBACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475778 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-24-4 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)
